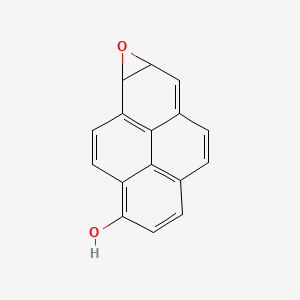

1-Hydroxypyrene-7,8-oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Hydroxypyrene-7,8-oxide is a phenanthrol.

Aplicaciones Científicas De Investigación

Environmental Monitoring

Biomarker for PAH Exposure

1-Hydroxypyrene-7,8-oxide serves as a biomarker for human exposure to PAHs. Studies have indicated that urinary levels of 1-OHPyr correlate with airborne PAH exposure, making it a reliable indicator for assessing environmental contamination and occupational exposure risks. For example, a study involving aluminum smelter workers found a significant correlation between airborne PAH levels and urinary 1-OHPyr concentrations, highlighting its utility in occupational health assessments .

Table 1: Correlation of 1-Hydroxypyrene Levels with PAH Exposure

| Study Reference | Population | Exposure Source | Correlation Coefficient |

|---|---|---|---|

| Aluminum smelter workers | Airborne PAHs | r=0.78 | |

| General population | Urban air quality | r=0.65 |

Biomedical Applications

Toxicological Studies

this compound is instrumental in toxicological research due to its role as a reactive metabolite of pyrene. It has been implicated in the formation of DNA adducts, which are critical in understanding the mechanisms of PAH-induced carcinogenesis. Research has shown that exposure to 1-OHPyr can lead to significant genotoxic effects, making it a focal point in studies on cancer risk associated with PAH exposure .

Case Study: Carcinogenic Potential

A case-control study investigated the relationship between DNA adducts formed by 1-OHPyr and the risk of colon cancer. The presence of these adducts was found to be significantly associated with increased cancer risk, suggesting that monitoring 1-OHPyr levels could provide insights into cancer etiology linked to environmental pollutants .

Electrochemical Sensing

Development of Electrochemical Sensors

Recent advancements have led to the development of electrochemical sensors for the detection of this compound. A notable study utilized a nanocomposite sensor combining graphene oxide with chromium-centered metal-organic frameworks to enhance sensitivity and detection limits for urinary 1-OHPyr . This method demonstrated a detection limit as low as 0.075 μM, showcasing its potential for real-time monitoring of PAH exposure.

Table 2: Performance Metrics of Electrochemical Sensors for 1-Hydroxypyrene Detection

Análisis De Reacciones Químicas

Formation via Oxidation

The primary reaction leading to the formation of 1-hydroxypyrene-7,8-oxide involves the enzymatic oxidation of pyrene. The pathway can be summarized as follows:

-

Oxidation of Pyrene : Pyrene is first converted to 1-hydroxypyrene by cytochrome P450 enzymes.

-

Further Oxidation : 1-Hydroxypyrene can undergo additional oxidation to yield various dihydroxypyrene derivatives, such as 1,6-dihydroxypyrene and 1,8-dihydroxypyrene .

Reaction Mechanisms

The oxidation reactions typically require an NADPH-generating system to facilitate the enzymatic activity. The following mechanisms are involved:

-

Cytochrome P450 Catalysis : The enzyme catalyzes the addition of hydroxyl groups to the aromatic ring of pyrene.

-

Formation of Reactive Intermediates : The metabolic conversion can lead to the formation of reactive intermediates that may bind to DNA or proteins, potentially resulting in mutagenic effects .

Electrochemical Behavior

Recent studies have explored the electrochemical properties of this compound. For instance, an electrochemical sensor developed using a nanocomposite material demonstrated enhanced electrocatalytic activity for the reduction of this compound. The sensor's performance was characterized by cyclic voltammetry and differential pulse voltammetry, indicating a good linear relationship between peak current and concentration in specific ranges .

Yield and Purity

Methods have reported yields exceeding 95% with purity levels above 99% for synthesized products .

Mutagenicity and Toxicology

Research indicates that while this compound itself is not classified as a carcinogen, its metabolites may contribute to carcinogenic pathways associated with other PAHs. It has been implicated in various toxicological studies assessing health effects related to PAH exposure .

Biomarker for PAH Exposure

This compound serves as a significant biomarker for assessing exposure to PAHs in environmental and occupational health studies. Its presence in biological samples such as urine has been correlated with PAH exposure levels .

Comparative Analysis with Related Compounds

The following table compares structural characteristics and unique features of compounds related to this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Pyrene | Four fused benzene rings | Parent compound for hydroxylation |

| 1-Hydroxypyrene | Hydroxylated derivative at position one | Commonly used biomarker for PAH exposure |

| 1-Nitropyrene | Nitrogen functional group at position one | Known mutagen and environmental pollutant |

| Benzo[a]pyrene | Fused ring structure with known carcinogenic properties | Classified as a probable human carcinogen |

Propiedades

Fórmula molecular |

C16H10O2 |

|---|---|

Peso molecular |

234.25 g/mol |

Nombre IUPAC |

3-oxapentacyclo[7.6.2.02,4.06,16.013,17]heptadeca-1(16),5,7,9(17),10,12,14-heptaen-12-ol |

InChI |

InChI=1S/C16H10O2/c17-12-6-3-8-1-2-9-7-13-16(18-13)11-5-4-10(12)14(8)15(9)11/h1-7,13,16-17H |

Clave InChI |

MCPCTMSTXTVYSJ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=CC3C(O3)C4=C2C5=C1C=CC(=C5C=C4)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.